2-Amino-5-cyano-N,3-dimethylbenzamide (CAS 890707-29-6) is a highly specialized anthranilamide building block utilized as the core intermediate in the commercial synthesis of cross-spectrum ryanodine receptor modulators, most notably cyantraniliprole [1]. Featuring a 5-cyano substitution on an N,3-dimethylbenzamide scaffold, this intermediate dictates the binding affinity and systemic mobility of the downstream active ingredient. For industrial procurement, the compound is typically evaluated based on its assay purity (>98%), the absence of residual heavy metal catalysts (such as copper from upstream cyanation), and its direct compatibility with downstream base-mediated amidation processes [1].
Substituting 2-amino-5-cyano-N,3-dimethylbenzamide with its close halogenated analogs, such as 2-amino-5-chloro-N,3-dimethylbenzamide, fundamentally alters the biological profile of the final synthesized product[1]. While the 5-chloro analog yields chlorantraniliprole—an active ingredient restricted primarily to lepidopteran control—the 5-cyano moiety is strictly required to achieve the broader cross-spectrum efficacy characteristic of cyantraniliprole, which includes potent activity against hemipteran sucking pests [2]. Furthermore, attempting to procure the upstream 5-bromo precursor to perform in-house cyanation introduces severe manufacturability bottlenecks, including the handling of highly toxic cyanide salts, the generation of stoichiometric copper waste, and the risk of residual metal poisoning in subsequent pyrazole-coupling steps [2].
Procuring the pre-formed 5-cyano intermediate directly bypasses the industrially demanding cyanation of 2-amino-5-bromo-N,3-dimethylbenzamide. In-house cyanation typically requires stoichiometric copper(I) cyanide (often 1.2 to 1.5 equivalents) at elevated temperatures (>140 °C) in polar aprotic solvents, generating substantial toxic heavy metal waste [1]. By sourcing the >98% pure 5-cyano intermediate, manufacturers eliminate 100% of the copper waste stream and bypass the complex, yield-reducing demetallation protocols required to achieve the <10 ppm residual metal specifications necessary for downstream catalytic amidation [1].
| Evidence Dimension | Stoichiometric heavy metal waste generation |
| Target Compound Data | 0 equivalents (pre-formed intermediate) |
| Comparator Or Baseline | 2-Amino-5-bromo-N,3-dimethylbenzamide (requires 1.2–1.5 eq CuCN) |
| Quantified Difference | 100% reduction in copper waste and cyanide handling |
| Conditions | Industrial-scale anthranilamide synthesis |
Bypassing the cyanation step drastically reduces environmental compliance costs, eliminates toxic reagent handling, and streamlines the synthetic route.
The selection of the 5-cyano intermediate over the 5-chloro analog is dictated by the target efficacy of the final active ingredient. Downstream diamides synthesized from 2-amino-5-cyano-N,3-dimethylbenzamide (e.g., cyantraniliprole) exhibit a significantly broader spectrum of activity, achieving >90% mortality against both chewing (Lepidoptera) and sucking pests (Hemiptera, such as whiteflies and aphids) at application rates of 10-50 g/ha [1]. In contrast, diamides derived from 2-amino-5-chloro-N,3-dimethylbenzamide (e.g., chlorantraniliprole) demonstrate high efficacy primarily against Lepidoptera, with negligible control of sucking pests at comparable field rates [1].
| Evidence Dimension | Target pest spectrum of downstream active ingredient |
| Target Compound Data | >90% control of both Lepidoptera and Hemiptera (Cyantraniliprole) |
| Comparator Or Baseline | 2-Amino-5-chloro-N,3-dimethylbenzamide (Chlorantraniliprole: Lepidoptera only) |
| Quantified Difference | Expansion of efficacy to include sucking pests at 10-50 g/ha |
| Conditions | Field application of final synthesized diamides |
Procurement of the 5-cyano building block is mandatory for manufacturers targeting the broader cross-spectrum insecticide market.
The purity of the procured 2-amino-5-cyano-N,3-dimethylbenzamide is critical for the final pyrazole-carboxylic acid coupling step. Commercial grades with >98% purity and controlled trace-metal profiles (<10 ppm) ensure consistent amidation yields exceeding 85% when using standard coupling reagents (e.g., methanesulfonyl chloride activation)[1]. Conversely, crude in-house synthesized 5-cyano mixtures containing residual copper from upstream cyanation frequently suffer from stalled couplings and yield drops of 15-30%, as trace metals interfere with the base-mediated amidation conditions and complicate final product crystallization [1].
| Evidence Dimension | Downstream amidation yield |
| Target Compound Data | >85% yield (using >98% pure commercial grade) |
| Comparator Or Baseline | Crude in-house synthesized intermediate (contains trace metals) |
| Quantified Difference | 15-30% yield improvement during final coupling |
| Conditions | Pyrazole-carboxylic acid amidation via sulfonyl chloride activation |
High-purity commercial sourcing prevents costly yield fluctuations and rework in the final, highest-value step of the active ingredient synthesis.
The primary industrial application for 2-amino-5-cyano-N,3-dimethylbenzamide is as the exact anthranilic core for synthesizing cyantraniliprole. Its procurement allows manufacturers to directly couple the intermediate with 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid derivatives, bypassing hazardous upstream cyanation steps and ensuring high-yield production of the broad-spectrum active ingredient[1].
In agrochemical discovery, this compound serves as a standardized, high-purity building block for exploring new structure-activity relationships. Researchers utilize the pre-installed 5-cyano and N,3-dimethyl groups to synthesize libraries of novel diamides, focusing on modifying the pyrazole or alternative heterocyclic headgroups to overcome emerging pest resistance while maintaining the broad-spectrum activity conferred by the cyano moiety[2].
Because high-quality commercial batches of this intermediate are free from residual transition metals, it is the preferred baseline material for process chemists developing and scaling up new amidation methodologies (such as direct catalytic couplings or continuous flow synthesis) where trace metal impurities would otherwise confound catalyst screening and kinetic measurements [1].
Irritant